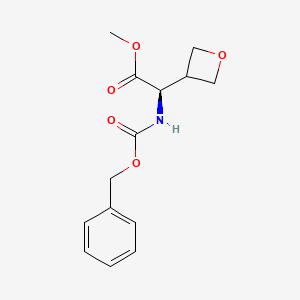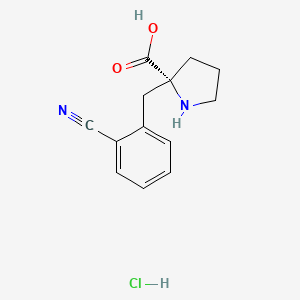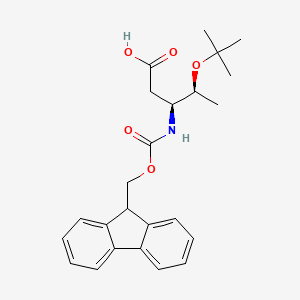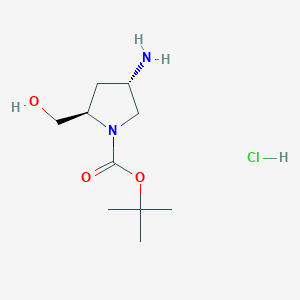
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate, also known as MBCA, is an organic compound commonly used in synthetic organic chemistry. It is a white, crystalline solid that is soluble in most organic solvents. MBCA is a versatile reagent used in a variety of applications, including synthesis of pharmaceuticals, natural products, and other organic compounds.
Scientific Research Applications
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is a useful reagent in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, natural products, and other organic compounds. It has also been used in the synthesis of peptides, oligonucleotides, and other complex molecules. Additionally, it has been used in the synthesis of dyes and other pigments, as well as the synthesis of polymers and other materials.
Mechanism of Action
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is a nucleophilic reagent, meaning that it can react with other molecules to form covalent bonds. The reaction is initiated by the nucleophilic attack of the Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate on the target molecule. This reaction results in the formation of a new covalent bond between the Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate and the target molecule.
Biochemical and Physiological Effects
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate has been used in a variety of biochemical and physiological studies. It has been used to study the effects of lipid metabolism, signal transduction, and protein folding. It has also been used to study the effects of drugs on cellular processes, and to study the effects of environmental toxins on cellular processes.
Advantages and Limitations for Lab Experiments
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is an easy to use reagent, and it is relatively inexpensive. It is also a very versatile reagent, and can be used in a variety of laboratory experiments. However, it is important to note that Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is a highly reactive compound, and should be handled with care. Additionally, it may be difficult to obtain in some areas, and it may be difficult to find a suitable solvent for the reaction.
Future Directions
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate has a wide range of potential applications in the field of synthetic organic chemistry. It can be used in the synthesis of a variety of pharmaceuticals, natural products, and other organic compounds. Additionally, it can be used in the synthesis of peptides, oligonucleotides, and other complex molecules. Additionally, it can be used in the synthesis of dyes and other pigments, as well as the synthesis of polymers and other materials. Furthermore, it can be used to study the effects of lipid metabolism, signal transduction, and protein folding. Finally, it can be used to study the effects of drugs on cellular processes, and to study the effects of environmental toxins on cellular processes.
Synthesis Methods
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate can be synthesized from several starting materials, including benzyl chloride, acetone, and anhydrous sodium acetate. The reaction is typically performed in anhydrous ethanol, with a catalytic amount of a strong base such as sodium hydroxide or potassium tert-butoxide. The reaction yields a white solid product that is recrystallized from methanol to give a white, crystalline solid.
properties
IUPAC Name |
methyl (2R)-2-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,17)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWNUOJLLPXDNI-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1COC1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1COC1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)





